2-Bromoethyl ethyl ether
Overview
Description
2-bromoethyl ethyl ether appears as a colorless liquid. Vapors are heavier than air.
Scientific Research Applications
Reactivity and Adduct Formation : 2-bromovinyl ethyl ether can form adducts with hexachlorocyclopentadiene, and its cis isomer can form adducts with cyclopentadiene, yielding specific compounds (Shostakovskii, Shmonina, & Tikhomirova, 1963).
Etherification Processes : Etherification of ethyl 2-bromoisobutyrate with potassium 4-benzyloxyphenoxide, in the presence of potassium iodide, effectively prevents hydrolysis side reactions. This is achieved using solid-liquid phase-transfer catalysis (Yang, Wu, & Li, 2000).
Biological Activities : A novel bromophenol, found in the marine red alga Symphyocladia latiuscula, exhibits inhibitory activity against Staphylococcus aureus (Xu, Song, Fan, Fang, & Shi, 2009).
Synthesis of Bioactive Bromophenol : 3-bromo-4,5-dihydroxybenzyl ethyl ether, a potential bioactive bromophenol, has been synthesized from vanillin through a series of reactions including bromination, demethylation, reduction, and etherification (Li, 2009).
Anesthetic Ether Constituents : A-dibromovinylethyl ether, a major product in commercial anesthetic ethers, has been identified as a significant constituent (King, 1927).
Electrochemical Radical Cyclization : The electrochemical radical cyclization of bromo acetals is feasible under neutral conditions and can be applied to various bromo acetals (Inokuchi et al., 1994).
Manufacture of Pharmaceutical Ingredients : Cyclohexyl enol ether, related to 2-Bromoethyl ethyl ether, is suitable for large-scale production of imidazolecarboxaldehydes, offering stability for use in pharmaceutical ingredient synthesis (Connolly et al., 2010).
Electrochemical Reactions : The electrochemical reductive coupling of 2-chloroethanol and 2-bromoethanol to 1,4-butanediol, while technically feasible, faces challenges due to unstable intermediates and ether formation (Cipris, 1978).
Safety and Hazards
2-Bromoethyl ethyl ether is highly flammable . It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing its vapors or spray mist, avoid contact with skin, eyes, and clothing, and to use only in well-ventilated areas . In case of fire, CO2, dry chemical, or foam is recommended for extinction .
Mechanism of Action
Target of Action
2-Bromoethyl ethyl ether is an organobromine compound that is also an ether . It is primarily used as an organic synthesis intermediate It is known to have a significant impact on the respiratory system .
Mode of Action
It is known to be used in the synthesis of various compounds, indicating that it likely interacts with other molecules to form new compounds .
Biochemical Pathways
This compound is used in the synthesis of macroheterocycles including redox-active tetrathiafulvalene linked systems and polyoxaza cryptands
Pharmacokinetics
It is known to be a highly flammable liquid , which suggests that it may have significant volatility and could potentially be absorbed through inhalation.
Result of Action
It is known to cause irritation to the skin and eyes, and may have toxic effects if inhaled or absorbed through the skin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is a highly flammable liquid , and thus its storage and handling require specific precautions to prevent fire and explosion. It should be kept away from heat, sparks, open flames, and hot surfaces. It should also be used only in well-ventilated areas to prevent the accumulation of explosive concentrations of vapors .
Biochemical Analysis
Biochemical Properties
Ethers such as 2-Bromoethyl ethyl ether can act as bases, forming salts with strong acids and addition complexes with Lewis acids .
Molecular Mechanism
Ethers may react violently with strong oxidizing agents
Temporal Effects in Laboratory Settings
It is known that ethers can have varying effects over time, depending on factors such as concentration, temperature, and the presence of other chemicals .
Properties
IUPAC Name |
1-bromo-2-ethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-2-6-4-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKTRPLXXWLBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
Record name | 2-BROMOETHYL ETHYL ETHER | |
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DSSTOX Substance ID |
DTXSID2060464 | |
Record name | Ethane, 1-bromo-2-ethoxy- | |
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Molecular Weight |
153.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromoethyl ethyl ether appears as a colorless liquid. Vapors are heavier than air., Colorless liquid; [CAMEO] | |
Record name | 2-BROMOETHYL ETHYL ETHER | |
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Record name | 2-Bromoethyl ethyl ether | |
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CAS No. |
592-55-2 | |
Record name | 2-BROMOETHYL ETHYL ETHER | |
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Record name | 2-Bromoethyl ethyl ether | |
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Record name | 1-Bromo-2-ethoxyethane | |
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Record name | 2-Bromoethyl ethyl ether | |
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Record name | Ethane, 1-bromo-2-ethoxy- | |
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Record name | Ethane, 1-bromo-2-ethoxy- | |
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Record name | 2-bromoethyl ethyl ether | |
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Record name | 1-BROMO-2-ETHOXYETHANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions the "catalyst-free polymerization" of 2-ethynylpyridine using 2-bromoethyl ethyl ether. What is the role of this compound in this process?
A1: In this specific research [], this compound acts as an alkylating agent. It reacts with the nitrogen atom of 2-ethynylpyridine. This alkylation introduces a positive charge on the pyridine ring, leading to the formation of an ionic conjugated polymer. The reaction proceeds without the need for a metal catalyst, which is a significant advantage in terms of cost and environmental impact.
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